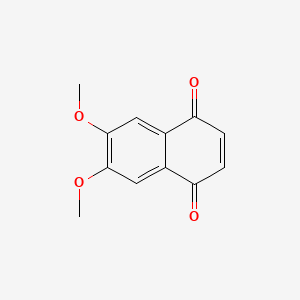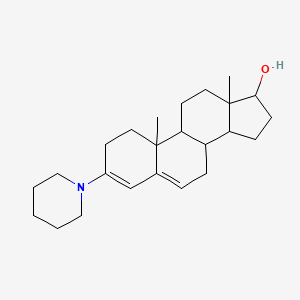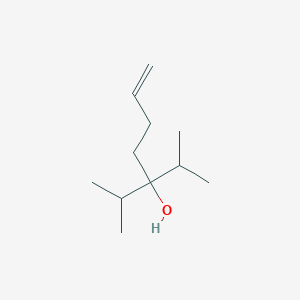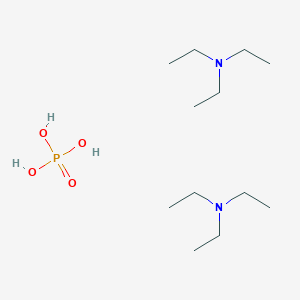
1,4-Naphthalenedione, 6,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 6,7-dimethoxy- is a derivative of 1,4-naphthoquinone, a compound known for its redox properties and biological activities. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the naphthalene ring, which can influence its chemical behavior and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone derivatives, including 1,4-Naphthalenedione, 6,7-dimethoxy-, typically involves the oxidation of naphthalene derivatives. Common oxidizing agents used in these reactions include potassium permanganate, chromium trioxide, and hydrogen peroxide . The reaction conditions often require acidic or basic environments to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 1,4-naphthoquinone derivatives can involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The choice of oxidizing agent and reaction conditions can vary depending on the desired purity and application of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone structures.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield hydroquinone derivatives, while substitution reactions can introduce various functional groups at the methoxy positions .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 6,7-dimethoxy- has several applications in scientific research:
Chemistry: Used as a redox agent in various chemical reactions and studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 6,7-dimethoxy- involves its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can induce oxidative stress, affecting various cellular processes, including signal transduction, mitochondrial function, and gene expression . The compound’s ability to modulate oxidative stress makes it a valuable tool in studying cellular responses to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Another naphthoquinone derivative with methoxy groups at different positions.
Spinochrome E: A polyhydroxylated naphthoquinone found in sea urchins, known for its antioxidant properties.
Uniqueness
1,4-Naphthalenedione, 6,7-dimethoxy- is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with biological molecules. This structural variation can lead to differences in its redox behavior and biological effects compared to other naphthoquinone derivatives .
Eigenschaften
CAS-Nummer |
38199-00-7 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
6,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-11-5-7-8(6-12(11)16-2)10(14)4-3-9(7)13/h3-6H,1-2H3 |
InChI-Schlüssel |
POGRUZKQEAYHPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=O)C=CC(=O)C2=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)






![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)


![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
